N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
Description
N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazole-based compound featuring a 3-fluoro-4-methoxyphenyl group attached to the thiazol-2-amine nitrogen and a furan-3-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S.ClH/c1-18-13-3-2-10(6-11(13)15)16-14-17-12(8-20-14)9-4-5-19-7-9;/h2-8H,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBRGXNSQGOKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)C3=COC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.
Substitution Reactions:
Furan Ring Attachment: The furan ring can be introduced via a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated furan derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Thiazole derivatives are often studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ():
- Substituents : 3-chloro-2-methylphenyl (N-attached) and 4-fluorophenyl (C4-thiazole).
- Activity : Demonstrated antibacterial properties, suggesting thiazol-2-amine derivatives may target microbial pathways. The chloro and fluoro groups likely enhance lipophilicity and membrane penetration .
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ():
- Substituents : 2,4-dichlorophenyl at N.
- Properties : Crystallographic data indicate planar thiazole rings, with chlorine atoms influencing packing via halogen bonding. The absence of a C4 substituent simplifies synthesis but may reduce bioactivity .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Substituents: 4-chlorophenyl (C4) and a benzylidene group at N.
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine Hydrobromide ():
- Substituents : Methoxypyridine (N) and pyridine (C4).
- Behavior : Protonation occurs at the pyridine nitrogen, forming a 3D hydrogen-bonded network with water and bromide. This contrasts with the target compound’s furan substituent, which lacks basic sites, suggesting differences in solubility and crystal packing .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Thiazol-2-amine Derivatives
- Furan vs. Furan’s electron-rich nature may enhance π-π interactions in drug-receptor complexes compared to chloro or methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
